molecular formula C29H32N4O2S B11086476 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 539808-20-3

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11086476
CAS No.: 539808-20-3
M. Wt: 500.7 g/mol
InChI Key: RIJQBQLTYQCVPA-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, phenoxy group, and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the phenoxy group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the triazole ring can produce amine derivatives.

Scientific Research Applications

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The triazole ring and phenoxy group play crucial roles in its activity, interacting with target proteins and modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar acetamide group but different overall structure.

    Acetylacetone: Shares some structural features but lacks the triazole ring.

    Diketene: Another compound with a reactive acetamide group.

Uniqueness

What sets 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, phenoxy group, and acetamide moiety allows for diverse applications and interactions that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

539808-20-3

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-20-10-14-23(15-11-20)33-26(18-35-24-16-12-22(13-17-24)29(3,4)5)31-32-28(33)36-19-27(34)30-25-9-7-6-8-21(25)2/h6-17H,18-19H2,1-5H3,(H,30,34)

InChI Key

RIJQBQLTYQCVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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